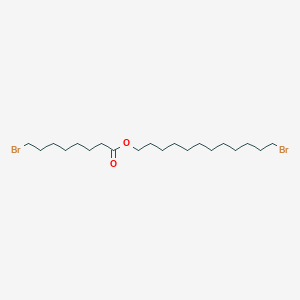
Octatriacont-16-ene-3,22-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octatriacont-16-ene-3,22-dione is a long-chain alkenone with the molecular formula C38H72O2. This compound is characterized by its unique structure, which includes a double bond at the 16th carbon and two ketone groups at the 3rd and 22nd positions. It is a member of the alkenone family, which is known for its presence in marine sediments and its use in paleoclimatology to reconstruct past sea surface temperatures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octatriacont-16-ene-3,22-dione typically involves the use of long-chain alkenes and specific oxidation reactions. One common method is the selective oxidation of long-chain alkenes using reagents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the selective formation of the desired ketone groups.
Industrial Production Methods
Industrial production of this compound can be achieved through the bioconversion of phytosterols. This process involves the use of microbial strains, such as Mycolicibacterium neoaurum, which can selectively oxidize phytosterols to produce the desired alkenone. The bioconversion process is advantageous due to its high yield and specificity, making it a cost-effective method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Octatriacont-16-ene-3,22-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond at the 16th carbon can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated alkenones.
Applications De Recherche Scientifique
Octatriacont-16-ene-3,22-dione has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain alkenone chemistry and reaction mechanisms.
Biology: Investigated for its role in the metabolic pathways of marine organisms.
Industry: Used in the production of specialty chemicals and as a biomarker in paleoclimatology studies.
Mécanisme D'action
The mechanism of action of Octatriacont-16-ene-3,22-dione involves its interaction with specific enzymes and molecular targets. In biological systems, it can be metabolized by lipoxygenases, leading to the formation of various oxidized products. These reactions often involve the formation of peroxides and subsequent cleavage to form diketones or other oxidized derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octatriaconta-9,16-dien-3,22-dione
- Heptatriaconta-8,15-dien-2,21-dione
Uniqueness
Octatriacont-16-ene-3,22-dione is unique due to its specific double bond position and the presence of two ketone groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar long-chain alkenones .
Propriétés
Numéro CAS |
827615-66-7 |
|---|---|
Formule moléculaire |
C38H72O2 |
Poids moléculaire |
561.0 g/mol |
Nom IUPAC |
octatriacont-16-ene-3,22-dione |
InChI |
InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-16-20-23-26-29-32-35-38(40)36-33-30-27-24-21-18-15-13-12-14-17-19-22-25-28-31-34-37(39)4-2/h21,24H,3-20,22-23,25-36H2,1-2H3 |
Clé InChI |
JPDXXBQEEREUKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCCCCCCCCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)




![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)

